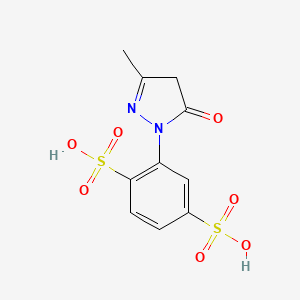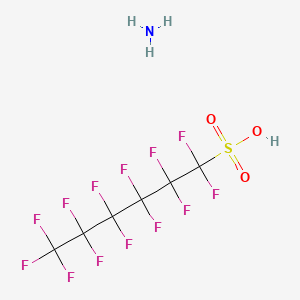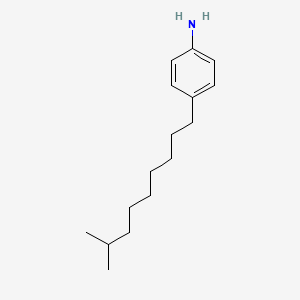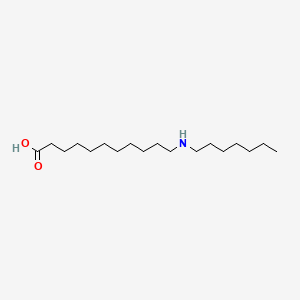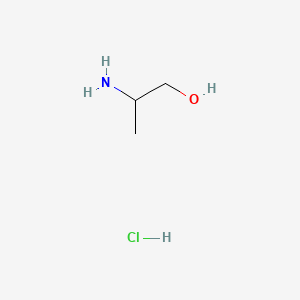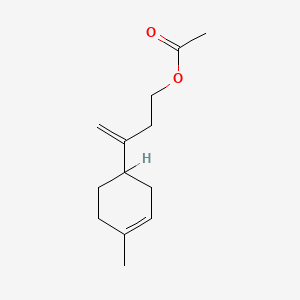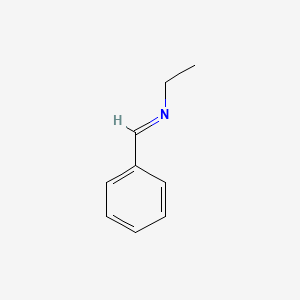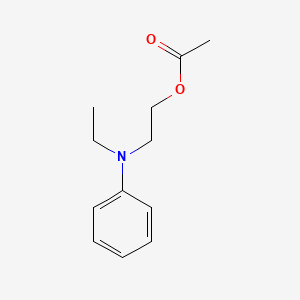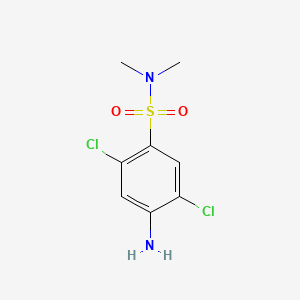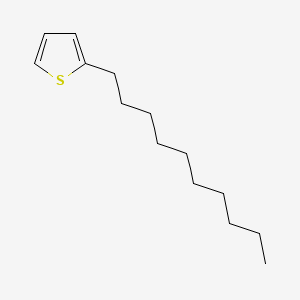
2-Decylthiophen
Übersicht
Beschreibung
2-Decylthiophene is a chemical compound with the molecular formula C14H24S . It is used as a building block for the synthesis of semiconducting small molecules, oligomers, and polymers in applications such as polymer solar cells and organic field-effect transistors .
Synthesis Analysis
The synthesis of thiophene derivatives, including 2-Decylthiophene, often involves organometallic polycondensation strategies. Nickel- and palladium-based protocols are commonly used, including nickel-catalyzed Kumada catalyst-transfer polycondensation, nickel-catalyzed deprotonative cross-coupling polycondensation, and palladium-catalyzed Suzuki–Miyaura and Migita–Kosugi–Stille couplings .Molecular Structure Analysis
The molecular structure of 2-Decylthiophene consists of a thiophene ring with a decyl group (C10H21) at the 2-position . The average mass of the molecule is 224.405 Da .Chemical Reactions Analysis
Thiophene-based compounds, including 2-Decylthiophene, are known for their exceptional optical and conductive properties. They play a vital role in the advancement of organic semiconductors .Physical And Chemical Properties Analysis
2-Decylthiophene has a density of 0.9±0.1 g/cm3, a boiling point of 290.1±3.0 °C at 760 mmHg, and a flash point of 94.7±3.3 °C . It has 9 freely rotating bonds and a polar surface area of 28 Å2 .Wissenschaftliche Forschungsanwendungen
Organische Feldeffekttransistoren (OFETs)
2-Decylthiophen: wird häufig bei der Synthese von halbleitenden kleinen Molekülen, Oligomeren und Polymeren für OFETs verwendet. Die Einführung einer Decylgruppe an der 2-Position des Thiophens verbessert die Löslichkeit und ermöglicht eine bessere Film Morphologie, was für die Geräteleistung entscheidend ist. Es wurden Hochleistungs-OFETs mit Derivaten von this compound hergestellt, die eine hervorragende Lochbeweglichkeit aufweisen .
Organische Photovoltaik (OPVs)
Im Bereich der OPVs wirkt This compound als Lösungsvermittler für die Zielmoleküle. Seine Alkylkette passt die Film Morphologie an, was ein Schlüsselfaktor für die Effizienz von OPVs ist. Die Fähigkeit, die elektronischen Eigenschaften der Polymersolarzellen durch Modifizierung der Thiophenstruktur fein abzustimmen, macht es zu einer wertvollen Komponente in der OPV-Forschung .
Halbleitersynthese Zwischenprodukte
Als Baustein wird This compound zur Synthese von Polymeren mit niedriger Bandlücke verwendet. Diese Polymere sind unerlässlich für die Herstellung von Halbleitern mit bestimmten gewünschten Eigenschaften, wie z. B. Lichtabsorption und elektrische Leitfähigkeit, die in verschiedenen elektronischen Geräten anwendbar sind .
Flüssigkristalline Materialien
Die strukturelle Modifikation von Thiophenringen, wie in This compound, beeinflusst die Flüssigkristallinität von Materialien. Diese Eigenschaft ist für Anwendungen in Displays und Sensoren von Bedeutung, bei denen die Orientierung von Molekülen die Funktionalität des Geräts beeinflusst .
Konjugierte Polythiophenderivate
This compound: wird verwendet, um Polythiophenderivate zu erzeugen, die konformativ verdreht sind. Diese Derivate zeichnen sich durch hohe Löslichkeit und Luftstabilität aus, wodurch sie für Anwendungen in der organischen Elektronik geeignet sind, bei denen Haltbarkeit und Verarbeitbarkeit entscheidende Faktoren sind .
P-Typ organische Halbleiter
Die Einführung von This compound in das Rückgrat organischer Halbleiter führt zu p-Typ-Materialien mit verbesserter Löslichkeit und Lichtabsorptionsfähigkeit. Diese Materialien sind entscheidend für die Entwicklung von Hochleistungs-p-Typ-organischen Halbleitern, die in verschiedenen elektronischen Anwendungen eingesetzt werden .
Zukünftige Richtungen
Wirkmechanismus
Target of Action
2-Decylthiophene is a popular alkylated thiophene used as a building block for the synthesis of semiconducting small molecules, oligomers, and polymers . Its primary targets are the structures involved in the application of polymer solar cells and organic field-effect transistors .
Mode of Action
The compound interacts with its targets by adding solubility to the target molecules in applications of organic field-effect transistors (OFETs) and organic photovoltaics (OPVs) . The alkyl chain of 2-Decylthiophene can also adjust the film morphology in these applications .
Pharmacokinetics
It’s worth noting that the compound’s solubility and film morphology adjustment capabilities may influence its bioavailability .
Result of Action
The action of 2-Decylthiophene results in the creation of semiconducting small molecules, oligomers, and polymers . These materials are used in the fabrication of devices like polymer solar cells and organic field-effect transistors . A device based on piceno [4,3-b:9,10-b′]dithiophene with two decyl end groups (C10-PiDT) shows typical p-type characteristics under ambient conditions in the dark .
Action Environment
The environment can significantly influence the action, efficacy, and stability of 2-Decylthiophene. For instance, the compound shows typical p-type characteristics under ambient conditions in the dark . .
Eigenschaften
IUPAC Name |
2-decylthiophene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H24S/c1-2-3-4-5-6-7-8-9-11-14-12-10-13-15-14/h10,12-13H,2-9,11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOTHKCARNFTUSW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCC1=CC=CS1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00340655 | |
| Record name | 2-Decylthiophene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00340655 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.41 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
24769-39-9 | |
| Record name | 2-Decylthiophene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00340655 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![Butanoic acid, 2-methyl-5-(2-methyl-3-methylenebicyclo[2.2.1]hept-2-yl)-2-penten-1-yl ester](/img/structure/B1607208.png)

